molecular formula C12H5Br5O B129695 2,2',4,4',5-Pentabromodiphenyl ether CAS No. 60348-60-9

2,2',4,4',5-Pentabromodiphenyl ether

Cat. No. B129695
CAS RN: 60348-60-9
M. Wt: 564.7 g/mol
InChI Key: WHPVYXDFIXRKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214103

Procedure details

Using the procedure of Examples II and IV, the pentabromodiphenyl ether-2-ethylhexyl diphenyl phosphate blend was heated to 130° C., and sodium carbonate decahydrate (2.7% W/W on the blend) was added and subjected to agitation in the closed system for one-half hour. Thereafter, the system was opened in order to permit water to escape. The molten mixture was filtered to obtain the purified blend. Relevant properties of the blend are given in Table III.
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentabromodiphenyl ether 2-ethylhexyl diphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Br:7])=[CH:5][C:4]([Br:8])=[C:3]([O:9][C:10]2[C:15]([Br:16])=[CH:14][C:13]([Br:17])=[C:12]([Br:18])[CH:11]=2)[CH:2]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)(OCC(CC)CCCC)=O.O.O.O.O.O.O.O.O.O.O.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH:1]1[C:6]([Br:7])=[CH:5][C:4]([Br:8])=[C:3]([O:9][C:10]2[C:15]([Br:16])=[CH:14][C:13]([Br:17])=[C:12]([Br:18])[CH:11]=2)[CH:2]=1 |f:0.1,2.3.4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
pentabromodiphenyl ether 2-ethylhexyl diphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br.P(=O)(OCC(CCCC)CC)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
subjected to agitation in the closed system for one-half hour
FILTRATION
Type
FILTRATION
Details
The molten mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain the purified blend

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.